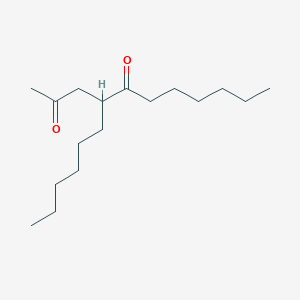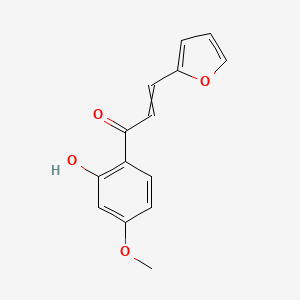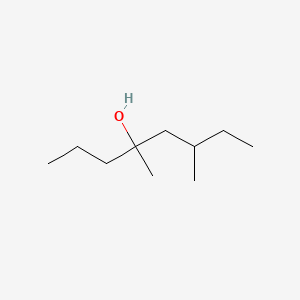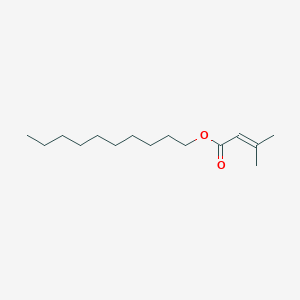
2-Butenoic acid, 3-methyl-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-methyl-, decyl ester, also known as decyl senecioate or decyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . This compound is an ester derived from 3-methyl-2-butenoic acid and decanol. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-, decyl ester typically involves the esterification of 3-methyl-2-butenoic acid with decanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-methyl-, decyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and decanol.
Reduction: Decanol and 3-methyl-2-butanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Applications De Recherche Scientifique
2-Butenoic acid, 3-methyl-, decyl ester has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3-methyl-, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methyl-2-butenoic acid and decanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as its role in organic synthesis or its potential biological activity .
Comparaison Avec Des Composés Similaires
2-Butenoic acid, 3-methyl-, decyl ester can be compared with other similar esters, such as:
Methyl 3-methyl-2-butenoate: Similar in structure but with a methyl group instead of a decyl group.
Ethyl 3-methyl-2-butenoate: Similar in structure but with an ethyl group instead of a decyl group.
Butyl 3-methyl-2-butenoate: Similar in structure but with a butyl group instead of a decyl group.
These similar compounds share some chemical properties with this compound but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group .
Propriétés
Numéro CAS |
56500-46-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
decyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h13H,4-12H2,1-3H3 |
Clé InChI |
CCXPZXOKHQNDHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
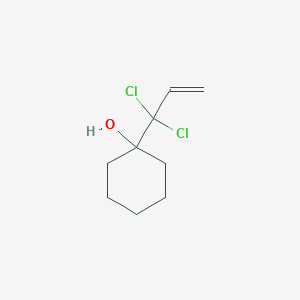
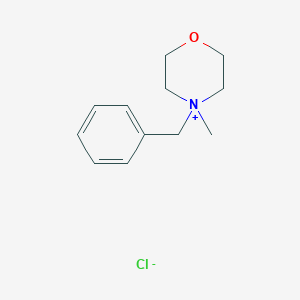
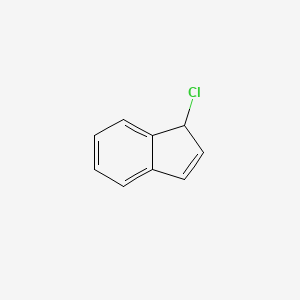
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

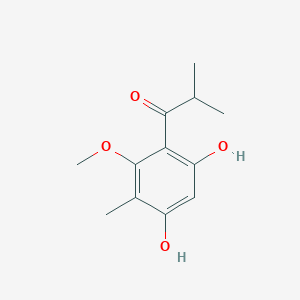
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
